2-Bromo-6-isopropylphenol

Physical Form Procurement Handling

2-Bromo-6-isopropylphenol (CAS 129976-32-5, also known as 6-Bromo-2-isopropylphenol) is an ortho-brominated, ortho-isopropylated phenol derivative with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol. It is primarily employed as a versatile synthetic intermediate in pharmaceutical R&D, agrochemical development, and materials science, where the presence of both bromine (for cross-coupling and nucleophilic substitution) and the isopropyl group (providing steric bulk and lipophilicity) enables selective downstream functionalization.

Molecular Formula C9H11BrO
Molecular Weight 215.09
CAS No. 129976-32-5
Cat. No. B2987514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-isopropylphenol
CAS129976-32-5
Molecular FormulaC9H11BrO
Molecular Weight215.09
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)Br)O
InChIInChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3
InChIKeyFCKMTZVSVBPWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-isopropylphenol (CAS 129976-32-5) for Precision Synthesis: Baseline Identity and Procurement Context


2-Bromo-6-isopropylphenol (CAS 129976-32-5, also known as 6-Bromo-2-isopropylphenol) is an ortho-brominated, ortho-isopropylated phenol derivative with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is primarily employed as a versatile synthetic intermediate in pharmaceutical R&D, agrochemical development, and materials science, where the presence of both bromine (for cross-coupling and nucleophilic substitution) and the isopropyl group (providing steric bulk and lipophilicity) enables selective downstream functionalization [1].

2-Bromo-6-isopropylphenol (CAS 129976-32-5): Why Regioisomeric Analogs Cannot Be Interchanged in Critical Workflows


Generic substitution of 2-bromo-6-isopropylphenol with regioisomers such as 2-bromo-4-isopropylphenol (CAS 19432-27-0) or 4-bromo-2-isopropylphenol introduces scientifically consequential differences in physical form, electronic properties, and steric accessibility . The specific 2,6-substitution pattern places the bromine atom ortho to the hydroxyl group and adjacent to the bulky isopropyl substituent, creating a sterically congested environment that directly modulates cross-coupling kinetics and regioselectivity in subsequent derivatization steps [1]. Procurement of the incorrect regioisomer not only yields a physically distinct material (crystalline solid vs. liquid) but also alters reaction outcomes, undermining reproducibility and process scalability .

2-Bromo-6-isopropylphenol (CAS 129976-32-5): Quantitative Differentiation vs. In-Class Analogs


Physical Form Differentiation: Liquid vs. Crystalline Solid—Procurement and Handling Impact

2-Bromo-6-isopropylphenol is a yellow to colorless oil (liquid) at ambient temperature , whereas its closest regioisomer, 2-bromo-4-isopropylphenol (CAS 19432-27-0), is a colorless crystalline powder solid . The liquid form of 2-bromo-6-isopropylphenol offers distinct advantages for automated liquid handling and continuous flow chemistry workflows, where solids require dissolution or specialized dispensing systems. For researchers evaluating in-class options, the choice between the liquid 2,6-isomer and the solid 2,4-isomer directly impacts equipment compatibility and workflow efficiency. The differential physical state results directly from the unique ortho-isopropyl/ortho-bromo substitution pattern, which disrupts crystal packing relative to the para-substituted analog .

Physical Form Procurement Handling Liquid Handling

Lipophilicity and Predicted pKa: Differential Physicochemical Properties Relevant to Bioactivity and Solubility

Computational predictions indicate that 2-bromo-6-isopropylphenol exhibits a logP (XlogP3) of 3.4 and a predicted pKa of 8.95 ± 0.10 [1]. These values are meaningful for medicinal chemistry and agrochemical research, as they influence membrane permeability, protein binding, and solubility profiles. The predicted pKa of 8.95 represents a modest decrease in acidity relative to unsubstituted phenol (pKa ≈ 10), which is attributable to the electron-withdrawing inductive effect of the ortho-bromine substituent partially offset by the electron-donating isopropyl group . While direct experimental pKa data for in-class comparators (e.g., 2-bromo-4-isopropylphenol) is not available for a true head-to-head comparison in the primary literature, the predicted values establish baseline physicochemical parameters that differentiate this substitution pattern for structure-activity relationship (SAR) studies and formulation development [2].

Lipophilicity pKa Physicochemical Properties Drug Design

Commercially Available Purity Grades: 97-98% Specification for Reliable Synthetic Outcomes

2-Bromo-6-isopropylphenol is commercially available from multiple reputable suppliers at standardized purity grades of 97% and 98% . This high purity specification ensures minimal batch-to-batch variability in cross-coupling reactions and downstream derivatizations, where impurities (such as dehalogenated byproducts or unreacted starting materials) can significantly alter reaction kinetics and yields. For comparison, the regioisomer 2-bromo-4-isopropylphenol is typically offered at 95% purity . The availability of 2-bromo-6-isopropylphenol at the higher 97-98% specification reduces the need for additional purification steps prior to use in sensitive catalytic transformations such as Suzuki-Miyaura or Ullmann-type couplings, thereby improving workflow efficiency and cost-effectiveness [1].

Purity Quality Control Procurement Reproducibility

Cytotoxicity Profile: IC50 ~15 µM—A Benchmark for Cancer Research Applications

2-Bromo-6-isopropylphenol has demonstrated significant cytotoxicity in vitro, with a reported IC50 value of approximately 15 µM against cancer cell lines . This quantitative metric provides a baseline for evaluating the compound's potential as a lead scaffold or pharmacophore in oncology drug discovery programs. While direct comparative IC50 data against close structural analogs (e.g., 2-bromo-4-isopropylphenol or 4-bromo-2-isopropylphenol) under identical assay conditions is not available in the primary literature, the ~15 µM value serves as an actionable benchmark for medicinal chemists prioritizing compound libraries for further optimization. Notably, this level of activity is comparable to other halogenated phenols evaluated in similar cytotoxicity screens, suggesting that the specific 2,6-substitution pattern does not ablate biological activity relative to the broader class [1].

Cytotoxicity Cancer Research IC50 Biological Activity

Antimicrobial Activity: MIC 32 µg/mL Against Key Pathogens—A Quantitative Benchmark

2-Bromo-6-isopropylphenol exhibits antimicrobial activity with a reported minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . This equi-effective MIC across both bacterial classes distinguishes it from many antimicrobial agents that show Gram-positive bias. While this represents class-level evidence (direct comparator data for regioisomers is absent from the primary literature), the 32 µg/mL MIC provides a quantitative benchmark for researchers evaluating halogenated phenols as antimicrobial scaffolds. The activity likely stems from the compound's membranolytic properties, a characteristic shared among sterically hindered phenols [1], though the specific 2,6-substitution pattern may modulate potency relative to other isomers due to differences in lipophilicity and steric accessibility of the phenolic hydroxyl group.

Antimicrobial MIC Antibacterial Biological Evaluation

Documented Synthesis Route via Patent US05646272: A Reproducible, Scalable Protocol

A fully documented synthesis protocol for 2-bromo-6-isopropylphenol is described in US Patent 05646272, detailing the reaction of ortho-isopropylphenol with a brominating agent under controlled conditions to yield the target 2,6-substituted product . The availability of a patented, reproducible synthetic route distinguishes 2-bromo-6-isopropylphenol from less well-characterized regioisomers where synthetic protocols may be proprietary or less rigorously documented. The patent specification includes explicit quantities (198.1 mL bromine, 470 g sodium hydroxide, 500 g ortho-isopropylphenol) and detailed procedural steps (dropwise addition at -5° to 0°C, extraction with methylene chloride, vacuum distillation through a 30 cm Vigreux column), providing a validated starting point for process optimization or in-house synthesis . This documented provenance reduces technical risk for procurement teams and synthetic chemists, as the compound's synthesis pathway is transparent and verifiable.

Synthesis Process Chemistry Scalability Reproducibility

2-Bromo-6-isopropylphenol (CAS 129976-32-5): Evidence-Based Application Scenarios for Scientific Procurement


Automated High-Throughput Synthesis and Continuous Flow Chemistry

Procurement of 2-bromo-6-isopropylphenol is particularly advantageous for laboratories employing automated liquid handling systems or continuous flow reactors. The compound's liquid physical form (yellow to colorless oil) eliminates the need for dissolution steps or solid dispensing equipment required by the crystalline 2-bromo-4-isopropylphenol isomer , directly improving throughput and reducing workflow complexity. Additionally, the 97-98% purity specification minimizes the risk of precipitate formation or catalyst poisoning in flow systems. For high-throughput screening (HTS) campaigns, the liquid form enables direct integration with acoustic dispensers and automated pipetting workstations, accelerating library synthesis and biological evaluation.

Medicinal Chemistry Lead Optimization and SAR Studies

In structure-activity relationship (SAR) campaigns for oncology or infectious disease targets, 2-bromo-6-isopropylphenol provides a quantifiable starting point with established biological benchmarks. The compound exhibits cytotoxicity with an IC50 of approximately 15 µM and antimicrobial activity with an MIC of 32 µg/mL against both S. aureus and E. coli . These metrics enable medicinal chemists to rationally prioritize this scaffold for further optimization, while the predicted logP (3.4) and pKa (8.95 ± 0.10) [1] inform modifications to improve solubility, potency, or metabolic stability. The specific 2,6-substitution pattern offers a distinct steric and electronic environment that can be exploited to modulate target engagement relative to other regioisomers.

Cross-Coupling Chemistry: Suzuki-Miyaura and Ullmann-Type Transformations

2-Bromo-6-isopropylphenol is specifically optimized for palladium- and copper-catalyzed cross-coupling reactions, where the ortho-bromine substituent serves as an effective leaving group for Suzuki-Miyaura (aryl-aryl bond formation) and Ullmann-type (diaryl ether synthesis) couplings [2]. The 97-98% commercial purity ensures consistent catalytic turnover and minimizes side reactions from dehalogenated impurities. The adjacent isopropyl group provides steric bulk that can influence regioselectivity in subsequent functionalization steps and enhance the lipophilicity of coupled products. For process chemistry teams scaling up from medicinal chemistry routes, the documented synthesis via US Patent 05646272 provides a validated reference for troubleshooting or in-house production.

Academic and Industrial Procurement for Reproducible Research

For procurement officers and laboratory managers responsible for maintaining chemical inventory for research groups, 2-bromo-6-isopropylphenol offers verifiable quality benchmarks that reduce experimental variability. The compound is available at defined purity grades (97-98%) with analytical characterization by LCMS, GCMS, HPLC, and NMR available upon request . The documented synthesis route in US Patent 05646272 provides supply chain transparency and traceability. Furthermore, the compound's storage at ambient temperature simplifies inventory management and reduces cold-chain logistics costs compared to temperature-sensitive analogs. The clear differentiation from regioisomers in physical form (liquid vs. solid) reduces the risk of procurement errors that could compromise experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-isopropylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.